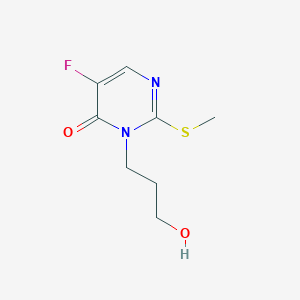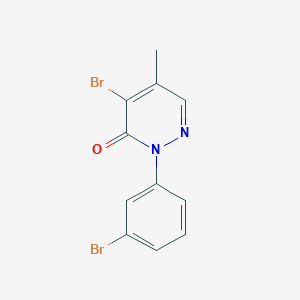
2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a chlorine atom at the 2-position and a 2,6-dimethylphenylthio group at the 6-position of the purine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine typically involves the reaction of 2-chloropurine with 2,6-dimethylphenylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the 2-chloro group is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields 2-methoxy-6-((2,6-dimethylphenyl)thio)-1H-purine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-phenyl-6-((2,6-dimethylphenyl)thio)-1H-purine.
科学研究应用
Chemistry: In chemistry, 2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological targets such as enzymes and receptors. Its structural similarity to naturally occurring purines makes it a useful tool in biochemical assays and drug discovery.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases by interacting with specific molecular targets, such as kinases or nucleic acid-binding proteins.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of 2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine depends on its specific application. In a biological context, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit kinase activity by competing with ATP for binding to the active site. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
- 2-Chloro-6-((2,4-dimethylphenyl)thio)-1H-purine
- 2-Chloro-6-((2,6-dimethylphenyl)amino)-1H-purine
- 2-Chloro-6-((2,6-dimethylphenyl)oxy)-1H-purine
Comparison: Compared to these similar compounds, 2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties. For instance, the thioether group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic properties of the thioether group can influence the compound’s reactivity and stability in various chemical reactions.
属性
CAS 编号 |
646510-59-0 |
|---|---|
分子式 |
C13H11ClN4S |
分子量 |
290.77 g/mol |
IUPAC 名称 |
2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4S/c1-7-4-3-5-8(2)10(7)19-12-9-11(16-6-15-9)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChI 键 |
WHDNRPIYHICRPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)SC2=NC(=NC3=C2NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


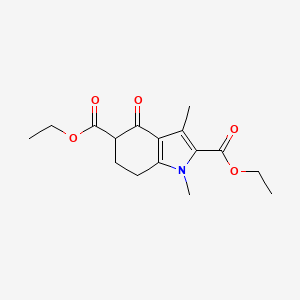
![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)
![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)
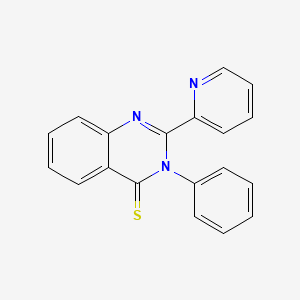
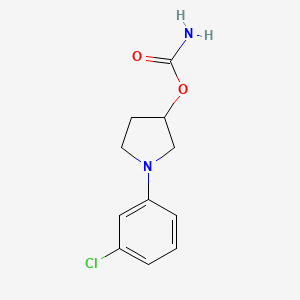
methanone](/img/structure/B12911035.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)

![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)

